molecular formula C20H24N2O2 B5112898 1-(2-isopropyl-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)-2-propanol

1-(2-isopropyl-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)-2-propanol

Cat. No. B5112898
M. Wt: 324.4 g/mol
InChI Key: RYKNKZLLFLEPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-isopropyl-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a beta-adrenergic receptor agonist that has been shown to have beneficial effects on the cardiovascular system, respiratory system, and central nervous system.

Mechanism of Action

1-(2-isopropyl-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)-2-propanol works by binding to beta-adrenergic receptors in the body. This binding activates the receptors, which then leads to various physiological effects such as increased heart rate, bronchodilation, and sedation.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(2-isopropyl-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)-2-propanol are diverse and depend on the specific receptors that are activated. Some of the effects include increased heart rate, bronchodilation, sedation, and decreased anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-isopropyl-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)-2-propanol in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to study the effects of beta-adrenergic receptor activation without interference from other receptors. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and protocols.

Future Directions

There are several future directions for research involving 1-(2-isopropyl-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)-2-propanol. One possible direction is the development of more selective beta-adrenergic receptor agonists that can target specific subtypes of beta-adrenergic receptors. Another direction is the investigation of the potential applications of this compound in the treatment of various diseases such as asthma, hypertension, and anxiety disorders. Additionally, further research is needed to determine the long-term effects and safety of this compound.

Synthesis Methods

The synthesis of 1-(2-isopropyl-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)-2-propanol involves several steps. The first step is the synthesis of 2-methylphenol, which is then reacted with 2-chloroethanol to form 2-(2-methylphenoxy)ethanol. The next step involves the synthesis of 2-isopropyl-1H-benzimidazole, which is then reacted with 2-(2-methylphenoxy)ethanol to form 1-(2-isopropyl-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)-2-propanol.

Scientific Research Applications

1-(2-isopropyl-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)-2-propanol has been extensively studied for its potential applications in various fields of research. In the field of cardiovascular research, this compound has been shown to have beneficial effects on heart rate, blood pressure, and cardiac output. In the field of respiratory research, this compound has been shown to have bronchodilatory effects and can help alleviate symptoms of asthma. In the field of neuroscience, this compound has been shown to have anxiolytic and sedative effects.

properties

IUPAC Name

1-(2-methylphenoxy)-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14(2)20-21-17-9-5-6-10-18(17)22(20)12-16(23)13-24-19-11-7-4-8-15(19)3/h4-11,14,16,23H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKNKZLLFLEPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5924488

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